Methyl bruceanic acid A
Description
Structure
2D Structure
Properties
CAS No. |
53663-08-4 |
|---|---|
Molecular Formula |
C28H38O12 |
Molecular Weight |
566.6 g/mol |
IUPAC Name |
methyl 8-acetyl-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-11,12-dihydroxy-9-(2-methoxy-2-oxoethyl)-9-methyl-4-oxo-5,14-dioxatetracyclo[8.5.0.01,6.02,13]pentadecane-13-carboxylate |
InChI |
InChI=1S/C28H38O12/c1-12(2)13(3)8-17(30)40-20-22-27-11-38-28(22,25(35)37-7)23(33)19(32)21(27)26(5,10-18(31)36-6)15(14(4)29)9-16(27)39-24(20)34/h8,12,15-16,19-23,32-33H,9-11H2,1-7H3/b13-8+ |
InChI Key |
YGHOWFTZPVOCHA-MDWZMJQESA-N |
SMILES |
CC(C)C(=CC(=O)OC1C2C34COC2(C(C(C3C(C(CC4OC1=O)C(=O)C)(C)CC(=O)OC)O)O)C(=O)OC)C |
Isomeric SMILES |
CC(C)/C(=C/C(=O)OC1C2C34COC2(C(C(C3C(C(CC4OC1=O)C(=O)C)(C)CC(=O)OC)O)O)C(=O)OC)/C |
Canonical SMILES |
CC(C)C(=CC(=O)OC1C2C34COC2(C(C(C3C(C(CC4OC1=O)C(=O)C)(C)CC(=O)OC)O)O)C(=O)OC)C |
Other CAS No. |
53663-08-4 |
Synonyms |
uceanic acid A methyl ester methyl bruceanic acid A |
Origin of Product |
United States |
Isolation, Purification, and Primary Characterization of Methyl Bruceanic Acid a
Isolation Methodologies from Botanical Extracts of Brucea antidysenterica
The initial step in obtaining Methyl bruceanic acid A involves the extraction from the plant material of Brucea antidysenterica. Research indicates that different parts of the plant, including the seeds and stems, serve as sources for these compounds. aau.edu.etdatapdf.com
One documented method begins with the pulverized seeds of the plant. These are extracted with 90% aqueous methanol (B129727). To remove fatty substances, the resulting extract is then defatted using petrol. aau.edu.et Another established procedure utilized the dried stems of B. antidysenterica, which were first extracted with methanol (MeOH). This crude methanol extract subsequently underwent a solvent partitioning process, being separated between water (H₂O) and chloroform (B151607) (CHCl₃) to segregate compounds based on their polarity. datapdf.com The fraction soluble in chloroform, containing this compound and other related quassinoids, was collected for further purification. datapdf.com
Table 1: Initial Extraction Summary
| Plant Part | Extraction Solvent | Partitioning/Defatting Step |
|---|---|---|
| Seeds | 90% Aqueous Methanol | Defatting with Petrol |
Purification Strategies and Chromatographic Techniques
Following the initial extraction and partitioning, the resulting crude fractions contain a mixture of various phytochemicals. The separation and purification of individual compounds, including this compound, from this complex mixture necessitate the use of advanced chromatographic techniques.
The chloroform-soluble fraction obtained from the stem extract was subjected to further fractionation. datapdf.com The final purification of this compound from these refined fractions was accomplished through a combination of preparative thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). datapdf.com These methods separate molecules based on their differential affinities for a stationary phase and a mobile phase, allowing for the isolation of the pure compound. The methyl ester of bruceanic acid A was successfully isolated as a colorless amorphous solid through these techniques. datapdf.com
Initial Spectroscopic Characterization for Structural Identification
Once purified, the definitive identification and structural elucidation of this compound were carried out using a suite of spectroscopic methods. These analytical techniques provide detailed information about the molecule's physical properties, functional groups, molecular weight, and atomic connectivity.
The structure of the parent compound, Bruceanic acid A, was first established. datapdf.com It was characterized as a colorless, amorphous solid with a melting point of 177-179 °C. datapdf.com Spectroscopic analysis provided the following key data points:
Optical Rotation : [α]²¹D +40° (c=0.4, EtOH) datapdf.com
Ultraviolet (UV) Spectroscopy : Revealed an absorption maximum (λmax) at 220 nm, indicative of certain electronic transitions within the molecule. datapdf.com
Infrared (IR) Spectroscopy : Showed absorption bands at 3450 cm⁻¹ (hydroxyl group, OH) and 1740 cm⁻¹ (ester and δ-lactone carbonyl groups, C=O). datapdf.com
Mass Spectrometry (MS) : Field Desorption Mass Spectrometry (fdms) showed a molecular ion peak at m/z 552, corresponding to the molecular weight of Bruceanic acid A. datapdf.com
The structure of this compound (referred to as the methyl ester of Bruceanic acid A) was confirmed by comparing its spectral data to that of the parent acid. datapdf.com The ¹³C-NMR and ¹H-NMR spectra of the methyl ester were nearly identical to those of Bruceanic acid A, with the crucial exception of an additional signal in the ¹³C-NMR spectrum corresponding to the methyl ester group's methoxy (B1213986) carbon (2-OMe at 50.9 ppm). datapdf.com This confirmed the presence of the methyl ester in place of the carboxylic acid, finalizing the structural identification of this compound. datapdf.com
Table 2: Spectroscopic Data for Bruceanic Acid A
| Technique | Observation | Indicated Feature |
|---|---|---|
| Melting Point | 177-179 °C | Physical property |
| Optical Rotation | [α]²¹D +40° | Chiral nature |
| UV Spectroscopy | λmax at 220 nm | Chromophore system |
| IR Spectroscopy | 3450 cm⁻¹, 1740 cm⁻¹ | OH and C=O groups |
Compound List
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| Bruceanic acid A |
| Bruceanic acid B |
| Bruceanic acid C |
| Bruceanic acid D |
| Bruceantin (B1667948) |
Advanced Structural Elucidation and Stereochemical Analysis of Methyl Bruceanic Acid a
High-Resolution Mass Spectrometry for Molecular Formula Determination
High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio with high accuracy. pnnl.gov For the parent compound, bruceanic acid A, field desorption mass spectrometry (FDMS) established a molecular ion peak [M]⁺ at m/z 552, which corresponds to the molecular formula C₂₇H₃₆O₁₂. datapdf.com
Methyl bruceanic acid A is the methyl ester derivative of bruceanic acid A. datapdf.comukzn.ac.za Its molecular formula was determined through mass spectral analysis, which confirmed the addition of methyl groups. datapdf.com The derivatization of carboxylic acids, such as in the parent compound, into methyl esters is a common strategy to enhance volatility and improve analysis by mass spectrometry. pnnl.govnih.gov The characterization of related quassinoids frequently involves HRMS to confirm their elemental composition. semanticscholar.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy was indispensable for the detailed structural elucidation of this compound, providing critical information on the carbon skeleton, proton environments, and stereochemical relationships. semanticscholar.orgipb.pt
The ¹H NMR and ¹³C NMR spectra of this compound provided the initial and fundamental data for its structural assignment. datapdf.com
The ¹H-NMR spectrum revealed the presence of characteristic signals, including a geminal dimethyl group, an angular methyl group, an acetyl methyl group, and two distinct methoxyl groups, confirming the methylation of the parent acid. datapdf.com The chemical shifts and coupling constants of all protons were meticulously recorded to map out the proton environments within the molecule. datapdf.com
The ¹³C-NMR spectrum was compared to that of the parent bruceanic acid A and other known quassinoids like bruceantin (B1667948). datapdf.com The key difference observed was the appearance of a signal corresponding to the methoxy (B1213986) carbon of the ester group (2-OMe) at approximately 50.9 ppm. datapdf.com The spectrum displayed resonances for all carbon atoms, which were assigned to specific methyl, methylene, methine, and quaternary carbons, including two carboxyl groups and a ketone. datapdf.com
Table 1: ¹H-NMR Spectral Data for this compound (in C₅D₅N) (Data sourced from Chang et al., 1990) datapdf.com
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| 5-H | 3.45 | s |
| 7-H | 5.86 | s |
| 11-H | 4.63 | d (3) |
| 12-H | 4.96 | d (3) |
| 14-H | 2.21 | d (18) |
| 15-H | 2.99 | d (18) |
| 18-Me | 1.05 | s |
| 19-Me | 0.85 | d (7) |
| 20-H | 4.80 | q (7) |
| 21-Me | 2.21 | s |
| 2'-H | 6.09 | s |
| 4'-Me | 2.19 | s |
| 5'-Me | 1.95 | s |
| 1-OMe | 3.76 | s |
| 2-OMe | 3.56 | s |
Table 2: ¹³C-NMR Spectral Data for this compound (in C₅D₅N) (Data sourced from Chang et al., 1990) datapdf.com
| Carbon | Chemical Shift (δ, ppm) | Type |
| 1 | 171.1 | s |
| 2 | 50.9 | q |
| 3 | 35.5 | t |
| 4 | 44.8 | s |
| 5 | 48.9 | d |
| 6 | 28.5 | t |
| 7 | 80.4 | d |
| 8 | 78.4 | s |
| 9 | 51.5 | s |
| 10 | 43.8 | d |
| 11 | 72.8 | d |
| 12 | 78.1 | d |
| 13 | 209.9 | s |
| 14 | 48.1 | d |
| 15 | 33.6 | t |
| 16 | 167.2 | s |
| 18 | 20.7 | q |
| 19 | 20.4 | q |
| 20 | 33.8 | d |
| 21 | 31.1 | q |
| 1' | 166.4 | s |
| 2' | 117.2 | d |
| 3' | 157.9 | s |
| 4' | 20.2 | q |
| 5' | 16.4 | q |
Two-dimensional NMR experiments were crucial for assembling the molecular structure by establishing correlations between nuclei. semanticscholar.org Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Multiple Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC) are standard for characterizing complex natural products like quassinoids. semanticscholar.orgresearchgate.net
One-Dimensional NMR (¹H NMR, ¹³C NMR)
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule, provided a suitable single crystal can be obtained. vulcanchem.comacs.org This technique provides an unambiguous three-dimensional model of the molecule, revealing the precise spatial arrangement of every atom. acs.org For complex natural products like quassinoids, X-ray analysis is often the ultimate proof of structure and stereochemistry. ukzn.ac.zaresearchgate.net The structures of numerous related quassinoids have been unequivocally determined using single-crystal X-ray diffraction analysis. researchgate.net While it is a standard and powerful tool for this class of compounds, specific reports on the successful X-ray crystallographic analysis of this compound are not detailed in the primary literature describing its isolation. datapdf.comacs.org
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment
Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful technique used to investigate the stereochemistry of chiral molecules. almanaqueacoriano.comnih.gov ECD measures the differential absorption of left and right circularly polarized light by a chiral sample. rsc.org
This method is highly sensitive to the three-dimensional structure of a molecule and is widely used for assigning the absolute configuration of natural products. researchgate.netmdpi.com The process often involves comparing the experimentally measured ECD spectrum with the spectra calculated for possible stereoisomers using quantum chemical methods. mdpi.com A match between the experimental and a calculated spectrum allows for the confident assignment of the absolute configuration. mdpi.com This approach has been successfully applied to determine the absolute configurations of many other quassinoids, making it a vital tool in the stereochemical analysis of this compound class. researchgate.netalmanaqueacoriano.com
Chemical Synthesis and Semisynthesis of Methyl Bruceanic Acid a and Its Analogs
Total Synthesis Approaches and Methodological Development of Related Quassinoids
While a dedicated total synthesis of Methyl bruceanic acid A has not been prominently documented, the broader field of quassinoid synthesis offers significant insights into potential strategies. The structural complexity of these molecules has served as a driving force for the innovation of new synthetic methods. rsc.org Synthetic efforts have largely focused on other notable members of the quassinoid class, such as quassin (B1678622) and samaderine Y, establishing key methodologies for constructing the characteristic polycyclic core. uef.fi
One notable strategy involves an intramolecular Diels-Alder (IMDA) reaction to rapidly assemble the tetracyclic core of these molecules. For instance, the synthesis of (–)-samaderine Y utilized an IMDA approach to efficiently build molecular complexity from a more linear precursor. uef.fi Another powerful method developed for quassinoid synthesis is the Hydrogen Atom Transfer (HAT)-initiated annulation. A concise, enantioselective synthesis of (+)-quassin was achieved using a HAT-catalyzed cyclization to form the tricarbocyclic motif, followed by a series of stereochemical inversions and functional group manipulations to complete the natural product. escholarship.org This approach highlights the capacity for radical-based methods to forge key carbon-carbon bonds in a diastereoselective manner. escholarship.org
Furthermore, novel catalytic methods have been developed specifically inspired by the quassinoid structural challenge. A copper(I)-catalyzed tandem cross-coupling/SN2' reaction of vicinal epoxy vinyl triflates with Grignard reagents has been shown to generate the polycyclic core of the quassinoids in only three linear steps from a readily available starting material like carvone (B1668592) epoxide. rsc.org This method allows for the rapid assembly of the complex architecture, forming five carbon-carbon bonds and seven stereocenters in the process. rsc.org
These diverse strategies underscore the ongoing development of robust synthetic routes to access the quassinoid framework. Although each approach has its own set of advantages and limitations, they collectively provide a powerful toolbox for the eventual total synthesis of this compound and other structurally related compounds. uef.firsc.orgescholarship.org
Table 1: Methodologies in the Total Synthesis of Related Quassinoids
| Target Quassinoid | Key Synthetic Strategy | Starting Material (if specified) | Key Features | Reference |
| (–)-Samaderine Y | Intramolecular Diels-Alder (IMDA) Reaction | Not specified | Rapid construction of the tetracyclic core. | uef.fi |
| (+)-Quassin | Hydrogen Atom Transfer (HAT)-initiated annulation | Commercially available material | Concise, enantioselective route to the tricarbocyclic motif. | escholarship.org |
| Quassinoid Core | Copper(I)-catalyzed tandem cross-coupling/SN2' reaction | Carvone epoxide | 3-step synthesis of the polycyclic core architecture. | rsc.org |
Semisynthetic Modifications of Bruceanic Acid A and Other Quassinoids
Given the challenges of total synthesis and the availability of certain quassinoids from natural sources, semisynthesis represents a practical approach to generate analogs for biological evaluation. numberanalytics.com Bruceanic acid A, isolated alongside its methyl ester from Brucea antidysenterica, serves as a potential starting point for such modifications. thegoodscentscompany.comniph.go.jp The isolation of these compounds provides direct access to the core scaffold for further chemical manipulation. thegoodscentscompany.com
Semisynthetic efforts in the quassinoid field often target the functional groups on the periphery of the molecule, such as hydroxyl and ester moieties. researchgate.netscirp.org For example, studies on the quassinoid chaparrin (B1207505) have demonstrated methodologies for its conversion into glaucarbolone esters and other analogs. scirp.org Similarly, the potent antimalarial quassinoid ailanthinone (B1198025) has been selectively modified at its C-1 hydroxyl group to produce a range of ester, carbonate, carbamate, and sulfonate derivatives. scirp.org These modifications were achieved directly, without the need for complex protection-deprotection sequences, showcasing the potential for regioselective derivatization. scirp.org
Acylation of brusatol (B1667952), a quassinoid closely related to the bruceanic acids, with acetic acid or amino acids has been shown to yield compounds with altered biological activity profiles. ucl.ac.uk The goal of such semisynthetic work is often to improve properties like solubility or to probe the mechanism of action by observing how structural changes affect biological potency. researchgate.netscirp.org These established semisynthetic protocols for related quassinoids could be directly applicable to Bruceanic acid A and its methyl ester, allowing for the creation of a library of novel analogs.
Derivatization Strategies for Structure-Activity Relationship Probes
Derivatization is a key strategy for elucidating the structure-activity relationships (SAR) of quassinoids, providing crucial information on which parts of the molecule are essential for their biological effects. nih.govnih.gov For quassinoids, SAR studies have revealed that several structural features significantly influence their activity, particularly as inhibitors of eukaryotic protein synthesis. nih.govnih.gov
Key findings from SAR studies on a wide range of quassinoids indicate that:
The C-15 side chain is critical: The nature of the ester group at the C-15 position is a primary determinant of pharmacological activity. nih.govnih.gov Modifications to this side chain on various quassinoid scaffolds have been a major focus of derivatization efforts. nih.gov
Ring A modifications are important: The presence of a diosphenol or α-hydroxydienone moiety in ring A is common among the most active quassinoids, such as bruceine A and brusatol. niph.go.jp Derivatization of this ring can significantly impact potency. nih.gov
The C-11 and C-12 hydroxyl groups play a role: The presence and stereochemistry of hydroxyl groups at these positions can influence activity. scirp.org
An epoxymethano bridge affects activity: The presence of a C-8/C-13 or similar bridge is another structural feature that modulates the biological profile. nih.gov
New C-15 modified quassinoid analogs have been designed and synthesized to probe these relationships further. nih.gov For instance, the synthesis of various ester and ether derivatives of brusatol has been described to evaluate how changes in lipophilicity and steric bulk at this position affect cytotoxicity and antimalarial potency. ucl.ac.uk These derivatization strategies, which systematically alter specific functional groups, are essential for identifying the pharmacophore of the quassinoid class and for designing new analogs with potentially improved therapeutic properties. nih.govnih.gov
Table 2: Summary of Quassinoid Structure-Activity Relationship (SAR) Findings
| Structural Region | Modification/Feature | Impact on Activity | Reference |
| C-15 | Nature of the ester side chain | Key determinant of pharmacological activity | nih.govnih.gov |
| Ring A | Diosphenol or α-hydroxydienone moiety | Generally associated with high potency | niph.go.jpnih.gov |
| C-1 | Derivatization of hydroxyl group (e.g., ailanthinone) | Can be modified while retaining significant activity | scirp.org |
| C-8/C-13 Bridge | Presence of an epoxymethano bridge | Influences overall activity profile | nih.gov |
In Vitro Biological Activities and Cellular Efficacy Studies
Cell-Based Cytotoxicity Assays in Cancer Cell Lines
The cytotoxic effects of Methyl bruceanic acid A and its parent compound, bruceanic acid A, have been evaluated against several human cancer cell lines. These studies aim to determine the compound's ability to inhibit cell proliferation and induce cell death in cancerous cells.
Bruceanic acid A has demonstrated cytotoxic activity against KB (a human oral epidermoid carcinoma cell line) and TE671 (a human rhabdomyosarcoma cell line) tumor cells. researchgate.netresearchgate.netalmanaqueacoriano.com Furthermore, the related compound, bruceanic acid D, has shown cytotoxicity against P-388 lymphocytic leukemia cells. almanaqueacoriano.com The antiproliferative activity of quassinoids, the class of compounds to which this compound belongs, has been noted in various cancer cell lines, including leukemia, non-small cell lung, colon, CNS, melanoma, and ovarian cancer cell lines. almanaqueacoriano.com
Table 1: Cytotoxic Activity of Bruceanic Acid A and a Related Compound
| Compound | Cell Line | Cell Type | Activity |
| Bruceanic acid A | KB | Human oral epidermoid carcinoma | Cytotoxic researchgate.netresearchgate.netalmanaqueacoriano.com |
| Bruceanic acid A | TE671 | Human rhabdomyosarcoma | Cytotoxic researchgate.netresearchgate.netalmanaqueacoriano.com |
| Bruceanic acid D | P-388 | Murine lymphocytic leukemia | Cytotoxic almanaqueacoriano.com |
Research has explored the efficacy of compounds from Brucea antidysenterica against multifactorial drug-resistant human cancer cell lines. nih.gov While specific data on this compound's activity in drug-resistant models is limited in the provided search results, the broader context of quassinoid research suggests a potential to overcome drug resistance. nih.govresearchgate.net For instance, studies on other compounds from the same plant have shown activity against doxorubicin-resistant cell lines like CEM/ADR5000. nih.gov The development of resistance to standard chemotherapeutic agents is a major challenge in cancer treatment, and compounds that can circumvent these resistance mechanisms are of significant interest. nih.govfrontiersin.org
Antiproliferative Effects on Human Cancer Cell Lines (e.g., KB, TE671, P-388)
Immunomodulatory Potential in Cellular Systems
While direct evidence for the immunomodulatory potential of this compound is not explicitly detailed in the provided search results, related quassinoids have been investigated for such properties. tandfonline.com The fruit of Brucea javanica, a source of these compounds, has been traditionally used for various ailments, suggesting a basis for its pharmacological effects which may include modulation of the immune system. nih.govniph.go.jp Further research is required to specifically determine the immunomodulatory effects of this compound in cellular systems.
Antimicrobial Activities in In Vitro Models
The antimicrobial properties of quassinoids, including those from the Brucea species, have been a subject of scientific investigation. scispace.comnih.govscielo.br
Quassinoids isolated from Brucea javanica have demonstrated significant in vitro antimalarial activity against chloroquine-resistant strains of Plasmodium falciparum. researchgate.netthegoodscentscompany.com Some of these compounds exhibited IC50 values ranging from 0.0008 to 0.046 microgram/ml. researchgate.net The traditional use of Brucea species for treating malaria further supports the investigation of its constituents, including this compound, for antimalarial properties. nih.govniph.go.jpnih.gov
Table 2: In Vitro Antimalarial Activity of Quassinoids from Brucea javanica
| Compound Type | Plasmodium falciparum Strain | IC50 Range (µg/mL) |
| Quassinoids | Chloroquine-resistant (K1) | 0.0008 - 0.046 researchgate.net |
Compounds from Brucea species have also shown promise as anti-amoebic agents. thegoodscentscompany.com Bruceantin (B1667948), a related quassinoid, has demonstrated high activity in vitro against Entamoeba histolytica, the parasite responsible for amoebic dysentery. researchgate.netbiorxiv.org This suggests that other quassinoids, potentially including this compound, may also possess anti-amoebic properties. The traditional use of Brucea antidysenterica for treating dysentery aligns with these findings. nih.govresearchgate.net
Antitubercular Activity
The potential of natural products in addressing challenging diseases like tuberculosis is an area of ongoing research. Quassinoids, a class of bitter terpenoids isolated from the Simaroubaceae family, have been investigated for a range of biological activities. This compound belongs to this class of compounds and was isolated from Brucea antidysenterica. acs.org
Research into the chemical constituents of Brucea antidysenterica has shown that quassinoids derived from this plant exhibit weak anti-tuberculosis activity in in vitro studies. prota4u.org Further investigations have been conducted on various quassinoids from the Brucea genus to evaluate their potential against Mycobacterium tuberculosis. aau.edu.et For instance, studies on other diterpenoids have suggested that the methylation of a free carboxyl group can influence antitubercular activity. While these findings provide a basis for the potential activity of this compound class, specific minimum inhibitory concentration (MIC) values for this compound against M. tuberculosis strains are not detailed in the currently reviewed scientific literature.
| Compound | Assay Type | Target Organism | Activity Metric (MIC) | Result |
|---|---|---|---|---|
| This compound | Whole-cell assay | Mycobacterium tuberculosis | MIC (μg/mL) | Not Reported |
Anti-inflammatory Effects in Cellular Assays
Inflammation is a critical biological response, and its dysregulation is implicated in numerous diseases. Quassinoids and their analogues isolated from Brucea species have been a subject of interest for their potential anti-inflammatory properties. jst.go.jp Compounds such as bruceantin, which was also isolated from Brucea antidysenterica, have demonstrated anti-inflammatory effects in murine models. aau.edu.et This suggests that related quassinoids from this plant, including this compound, may possess similar bioactivities. aau.edu.etjst.go.jp
Cellular assays are fundamental in determining the anti-inflammatory potential of a compound by measuring its effect on inflammatory mediators. Common assays involve stimulating immune cells, such as RAW 264.7 macrophages, with lipopolysaccharide (LPS) to induce the production of pro-inflammatory markers like nitric oxide (NO) and various cytokines (e.g., TNF-α, IL-6). The ability of a test compound to inhibit the production of these markers is quantified, often as an IC₅₀ value, which represents the concentration required to inhibit the response by 50%. While studies have reported the NO-inhibitory activity of several other quassinoids from the Brucea genus, specific data from cellular assays for this compound have not been reported in the reviewed literature.
| Compound | Cell Line | Assay | Activity Metric | Result |
|---|---|---|---|---|
| This compound | e.g., RAW 264.7 Macrophages | Nitric Oxide (NO) Inhibition Assay | IC₅₀ (µM) | Not Reported |
Antioxidant Activities in Cellular and Biochemical Assays
Antioxidants are substances that can prevent or slow damage to cells caused by free radicals. The evaluation of the antioxidant capacity of natural products is a significant area of phytochemical research. Quassinoids as a chemical class have been noted for having a wide range of bioactivities, including potential anti-oxidative effects. jst.go.jp
The antioxidant potential of a compound is typically assessed using various in vitro biochemical assays. These include radical scavenging assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, as well as metal-ion reducing power assays such as FRAP (Ferric Reducing Antioxidant Power). These tests measure different aspects of antioxidant action, providing a comprehensive profile of a compound's capacity to neutralize oxidative stress. Despite the broad interest in the bioactivity of quassinoids, specific experimental data on the antioxidant activity of this compound from these established cellular or biochemical assays is not available in the reviewed scientific literature.
| Compound | Assay Type | Activity Metric | Result |
|---|---|---|---|
| This compound | DPPH Radical Scavenging Assay | IC₅₀ (µg/mL) | Not Reported |
| ABTS Radical Scavenging Assay | IC₅₀ (µg/mL) | Not Reported | |
| FRAP (Ferric Reducing Antioxidant Power) | TEAC (Trolox Equivalents) | Not Reported |
Molecular Mechanisms of Action and Signaling Pathway Modulation
Induction of Programmed Cell Death Pathways
Methyl bruceanic acid A has been implicated in the induction of programmed cell death, a crucial process for tissue homeostasis and the elimination of damaged or cancerous cells. This is achieved through the activation of two distinct but interconnected pathways: apoptosis and autophagy.
Apoptosis Induction and Caspase Cascade Activation
Apoptosis, or programmed cell death, is a tightly regulated process involving a cascade of specific proteases called caspases. While direct studies on this compound's specific role in caspase activation are limited, related compounds from Brucea javanica provide significant insights. For instance, extracts from Brucea javanica have been shown to induce apoptosis in hepatocarcinoma cells through a mitochondria-dependent pathway that involves the activation of caspase-3. nih.govresearchgate.net This suggests that this compound may similarly trigger the intrinsic apoptotic pathway, which is characterized by mitochondrial outer membrane permeabilization and the subsequent release of pro-apoptotic factors, leading to the activation of executioner caspases like caspase-3.
Further supporting this, other compounds from the same plant family have demonstrated the ability to induce apoptosis mediated by caspase activation. nih.gov For example, Bruceine D, another quassinoid from Brucea javanica, induces apoptosis in various cancer cell lines by activating the mitochondrial pathway. frontiersin.orgnih.gov This involves the upregulation of pro-apoptotic proteins and the activation of the caspase cascade. ualberta.ca
Autophagy Induction
Autophagy is a cellular self-degradation process that can either promote cell survival or lead to cell death. Some studies on related compounds suggest that the induction of autophagy can be a mechanism of action. For instance, Betulinic acid, another natural compound, has been shown to induce autophagy-dependent apoptosis in cancer cells. impactaging.com While direct evidence for this compound is still emerging, the ability of structurally similar compounds to modulate autophagy highlights a potential mechanism of action. researchgate.net
Cell Cycle Regulation and Arrest Mechanisms
The cell cycle is a fundamental process that governs cell proliferation. Dysregulation of the cell cycle is a hallmark of cancer. Compounds isolated from Brucea javanica have been shown to influence cell cycle progression. For instance, Bruceine D has been reported to induce cell cycle arrest in osteosarcoma cells. frontiersin.org Seed oil from Brucea javanica has also been found to cause cell cycle arrest in human lung cancer cells. nih.gov This suggests that this compound may also possess the ability to halt the proliferation of cells by interfering with specific phases of the cell cycle, a mechanism that is critical in its potential anticancer effects.
Inhibition of Protein Synthesis and Ribosomal Interactions
The ribosome is the cellular machinery responsible for protein synthesis, a process essential for cell growth and function. Several natural compounds exert their effects by targeting the ribosome and inhibiting protein synthesis. nih.govnih.gov Aurintricarboxylic acid and its derivatives, for example, have been shown to inhibit protein synthesis by interfering with the attachment of ribonucleic acid to the ribosome. mdpi.com Some antibiotics function by binding to ribosomal subunits and disrupting the translation process. researchgate.netresearchgate.net While direct studies on this compound's interaction with ribosomes are not extensively documented, quassinoids, the class of compounds to which it belongs, have been recognized for their ability to inhibit protein synthesis. thegoodscentscompany.com This inhibition is a key aspect of their cytotoxic activity.
Modulation of Key Intracellular Signaling Pathways
This compound and related compounds can exert their cellular effects by modulating key intracellular signaling pathways that are often dysregulated in diseases like cancer.
PI3K/Akt/mTOR Pathway Regulation
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that regulates cell survival, growth, proliferation, and metabolism. frontiersin.orgoncotarget.com Aberrant activation of this pathway is a common feature in many cancers. mdpi.com Brusatol (B1667952), another quassinoid from Brucea javanica, has been shown to inhibit the PI3K/Akt/mTOR pathway in hepatocellular carcinoma cells, leading to the induction of apoptosis and inhibition of proliferation. frontiersin.org The mTOR component of this pathway is a key regulator of autophagy. frontiersin.orgnih.gov By inhibiting mTOR, compounds can induce autophagy. mdpi.com The modulation of the PI3K/Akt/mTOR pathway represents a significant mechanism by which compounds like this compound can influence cellular fate. researchgate.net
Table 1: Investigated Molecular Mechanisms of this compound and Related Compounds
| Mechanism | Key Findings | Related Compounds | References |
|---|---|---|---|
| Apoptosis Induction | Induces apoptosis via mitochondria-dependent pathway and caspase-3 activation. | Extracts from Brucea javanica, Bruceine D | nih.govresearchgate.netnih.govfrontiersin.orgnih.govualberta.ca |
| Autophagy Induction | Can induce autophagy-dependent apoptosis. | Betulinic acid | researchgate.netimpactaging.com |
| Cell Cycle Arrest | Induces cell cycle arrest in cancer cells. | Bruceine D, Brucea javanica seed oil | nih.govfrontiersin.org |
| Protein Synthesis Inhibition | Quassinoids are known inhibitors of protein synthesis. | Quassinoids, Aurintricarboxylic acid | nih.govnih.govmdpi.comthegoodscentscompany.com |
| PI3K/Akt/mTOR Pathway Inhibition | Inhibits the PI3K/Akt/mTOR pathway, leading to apoptosis and autophagy. | Brusatol | researchgate.netfrontiersin.orgfrontiersin.orgoncotarget.commdpi.comnih.govmdpi.com |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Bruceine D |
| Betulinic acid |
| Brusatol |
NF-κB Signaling Pathway Modulation
This compound is a constituent of Brucea javanica, a plant whose extracts and other isolated compounds, such as brusatol and bruceine D, have been noted to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. frontiersin.orgresearchgate.net In various cancer cell lines, the inhibition of the NF-κB pathway by compounds from Brucea javanica has been observed. frontiersin.org For instance, brusatol has been shown to modulate the PI3K/Akt/NF-κB pathway in human gastric cancer cells. frontiersin.org Furthermore, bruceine D can suppress the anti-apoptotic activity of NF-κB in pancreatic cancer cells. frontiersin.org The activation of NF-κB is a critical step in the signaling cascade that promotes the transcription of genes involved in inflammation, cell survival, and angiogenesis. bmbreports.org Inhibition of the VEGFR2 signaling pathway, for example, has been shown to downregulate NF-κB target genes. bmbreports.org While the direct effects of this compound on this pathway are not as extensively documented as those of other compounds from the same plant, the general anti-inflammatory and anti-tumor activities of Brucea javanica extracts suggest a potential role in modulating NF-κB signaling. researchgate.netnih.gov
STAT3 Pathway Inhibition
Signal Transducer and Activator of Transcription 3 (STAT3) is another crucial signaling pathway implicated in cancer progression that has been shown to be modulated by constituents of Brucea javanica. frontiersin.orgmagtechjournal.com Compounds such as bruceine D and brusatol have demonstrated the ability to inhibit the STAT3 signaling pathway in various cancer models, including osteosarcoma and laryngeal cancer. frontiersin.orgmagtechjournal.com The inhibition of STAT3 by these compounds can lead to decreased tumor growth and the suppression of cancer stem cell-like characteristics. magtechjournal.com Although direct evidence for this compound is limited, the known activities of other compounds from Brucea javanica suggest a potential for similar interactions. frontiersin.orgnih.gov
Nrf2/HO-1 Pathway Modulation
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is a key regulator of the cellular antioxidant response. nih.govnih.gov Activation of this pathway can protect cells from oxidative stress. nih.govnih.gov Brusatol, a prominent compound from Brucea javanica, has been identified as an inhibitor of the Nrf2 pathway, which can enhance the efficacy of certain chemotherapeutic agents in pancreatic cancer. frontiersin.org The modulation of the Nrf2/HO-1 pathway is a significant mechanism through which natural compounds can exert their therapeutic effects. nih.govnih.govmdpi.com While specific studies on this compound's effect on this pathway are not detailed, the known activity of brusatol points to the potential for quassinoids from Brucea javanica to interact with this signaling cascade. frontiersin.org
HER2-AKT/ERK1/2 Pathway Interference
The Human Epidermal Growth Factor Receptor 2 (HER2) signaling pathway, which includes the downstream effectors AKT and ERK1/2, is a critical driver in some cancers, particularly breast cancer. nih.govnih.gov Inhibition of HER2 can lead to the suppression of cell proliferation and survival. nih.gov While direct evidence linking this compound to this pathway is scarce, other natural compounds have been shown to interfere with HER2 signaling. For instance, Disulfiram/copper has been found to hinder the HER2-AKT pathway in breast cancer cells. nih.gov Given that other compounds from Brucea javanica modulate related pathways like PI3K/Akt, there is a possibility that its constituents could also affect HER2 signaling. frontiersin.org
Regulation of Gene Expression and Protein Levels (e.g., Bcl-2, Bax, p53, MMPs, VEGF)
Constituents of Brucea javanica have been shown to regulate the expression of several key genes and proteins involved in apoptosis, cell cycle, and angiogenesis. researchgate.netresearchgate.net
Apoptosis-Related Proteins:
Bcl-2 and Bax: The balance between the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax is crucial for regulating cell death. nih.gov Studies on compounds from Brucea javanica, such as bruceine D, have shown a downregulation of Bcl-2 expression in pancreatic cancer cells. researchgate.net The tumor suppressor p53 can regulate the expression of both bcl-2 and bax. nih.gov
p53: The p53 tumor suppressor protein plays a critical role in inducing apoptosis and regulating the cell cycle. nih.govualberta.ca Some studies have shown that compounds from Brucea javanica can upregulate p53 expression. researchgate.net
Matrix Metalloproteinases (MMPs) and Vascular Endothelial Growth Factor (VEGF):
MMPs: MMPs, such as MMP-2 and MMP-9, are enzymes that degrade the extracellular matrix, facilitating tumor invasion and metastasis. oncotarget.com Compounds from Brucea javanica have been found to inhibit the expression of MMPs. researchgate.net
VEGF: VEGF is a potent angiogenic factor that stimulates the formation of new blood vessels, which is essential for tumor growth. oncotarget.comnih.gov The expression of VEGF can be regulated by proteins like Bcl-2 and p53. nih.gov Brucea javanica constituents have been reported to inhibit the expression of VEGF. researchgate.net
Table 1: Regulation of Gene and Protein Expression by Brucea javanica Constituents
| Gene/Protein | Function | Effect of Brucea javanica Constituents | Reference |
|---|---|---|---|
| Bcl-2 | Anti-apoptotic | Downregulation | researchgate.netresearchgate.net |
| Bax | Pro-apoptotic | Upregulation | researchgate.netnih.gov |
| p53 | Tumor suppressor, pro-apoptotic | Upregulation | researchgate.netnih.gov |
| MMPs | Extracellular matrix degradation, invasion | Inhibition of expression | researchgate.netoncotarget.com |
| VEGF | Angiogenesis | Inhibition of expression | researchgate.netnih.gov |
Impact on Cell Migration, Invasion, and Angiogenesis Pathways
The ability of cancer cells to migrate, invade surrounding tissues, and stimulate the formation of new blood vessels (angiogenesis) is fundamental to tumor progression and metastasis. oncotarget.com Extracts and compounds from Brucea javanica have demonstrated inhibitory effects on these processes. researchgate.netnih.gov
Cell Migration and Invasion: Brucea javanica oil has been shown to inhibit the migration and invasion of oral squamous carcinoma cells. nih.gov This is often achieved by modulating pathways that regulate the cytoskeleton and cell adhesion, as well as by inhibiting the activity of MMPs that break down the extracellular matrix. oncotarget.com
Angiogenesis: The inhibition of angiogenesis is a key anti-cancer strategy. As mentioned, constituents of Brucea javanica can downregulate the expression of the critical angiogenic factor VEGF. researchgate.net The modulation of signaling pathways like NF-κB and the inhibition of MMPs also contribute to the anti-angiogenic effects. bmbreports.orgoncotarget.com
Structure Activity Relationship Sar Studies of Methyl Bruceanic Acid a and Quassinoid Analogs
The exploration of the structure-activity relationship (SAR) of Methyl bruceanic acid A and its parent compound, bruceanic acid A, is deeply rooted in the broader investigation of quassinoids, a class of highly oxygenated triterpenes derived from the Simaroubaceae family. thegoodscentscompany.comprota4u.orgresearchgate.net These compounds, including the notable bruceantin (B1667948) and bruceanic acids isolated from Brucea antidysenterica, have garnered significant interest for their potent biological activities, particularly their anticancer properties. prota4u.orgaau.edu.et Understanding how the intricate molecular architecture of these compounds relates to their efficacy is crucial for designing new therapeutic agents.
Future Perspectives and Advanced Research Avenues
Exploration of Novel Biological Targets and Polypharmacology
Quassinoids as a class are known to exert potent biological effects, including anti-inflammatory, antiviral, antimalarial, and particularly, anti-proliferative activities against various tumor cell types. researchgate.netingentaconnect.com While the precise molecular interactions of Methyl bruceanic acid A are still under investigation, research on closely related compounds provides a map for future exploration.
A primary mechanism identified for many quassinoids is the general inhibition of protein synthesis, a process critical for the survival and proliferation of cancer cells. researchgate.netingentaconnect.comnih.gov However, a deeper understanding points towards more specific targets. For instance, the quassinoid brusatol (B1667952) has been shown to modulate key signaling pathways such as STAT3 and Akt/mTOR. frontiersin.org Other quassinoids are known to interfere with the PI3K/Akt/NF-κB pathways. researchgate.net These findings suggest that this compound may also interact with multiple signaling cascades.
This leads to the concept of polypharmacology, where a single molecule is intentionally designed to interact with multiple targets. ingentaconnect.com The diverse bioactivities of quassinoids suggest they are naturally polypharmacological, making them excellent candidates for developing treatments for complex diseases like cancer. researchgate.net Future research will likely focus on identifying the specific portfolio of targets for this compound, moving beyond general cytotoxicity to a nuanced understanding of its interactions with key cellular proteins and pathways. This could reveal novel therapeutic applications and explain its potent biological profile.
Advanced Methodologies for Profiling and Characterization
The initial characterization of this compound and its related compounds relied on a suite of standard analytical techniques. ucl.ac.uk The elucidation of its complex, highly oxygenated structure was accomplished using methods including:
Mass Spectrometry (MS): To determine the molecular weight and fragmentation patterns. vulcanchem.com
Infrared (IR) Spectroscopy: To identify characteristic functional groups. vulcanchem.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H, ¹³C) and 2D (HMBC) NMR techniques are crucial for mapping the intricate stereochemistry and connectivity of the molecule. vulcanchem.com
UV Spectroscopy: To identify chromophores within the structure. vulcanchem.com
Modern analytical workflows now integrate these methods with advanced chromatographic and computational tools for more rapid and detailed profiling. researchgate.net High-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (LC-MS) allows for the sensitive detection and quantification of this compound in complex plant extracts.
Furthermore, in silico approaches are becoming increasingly important. Molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling are used to predict the compound's biological targets and pharmacokinetic properties. plos.org However, the structural complexity of molecules like bruceanic acid A, with numerous stereocenters, can present challenges for generating accurate 3D conformers for these simulations. plos.org
Rational Design of Novel this compound Derivatives with Enhanced Efficacy
While natural quassinoids are potent, they often have limitations such as poor water solubility or toxicity, which can hinder their clinical development. researchgate.net Rational drug design offers a pathway to overcome these issues by creating semi-synthetic derivatives with improved pharmacological profiles. nih.gov This approach is guided by quantitative structure-activity relationship (QSAR) studies, which correlate specific structural features with biological activity. ucl.ac.ukbioline.org.br
Research on other quassinoids provides a clear blueprint for modifying this compound:
Modification of Side Chains: Studies have shown that the C15 side chain is a key determinant of pharmacological activity in quassinoids. nih.gov Designing and synthesizing novel ester groups at this position can significantly enhance antitumor potency. nih.gov
Modification of Hydroxyl Groups: The strategic modification of free hydroxyl groups on the quassinoid scaffold is a common approach to creating new derivatives with enhanced activities. nih.gov
Introduction of Fluorine: To potentially alter metabolic stability and efficacy, fluorine atoms have been incorporated into the side chains of other quassinoids like bruceantin (B1667948). bioline.org.br
The synthesis of such derivatives is a multi-step process. For example, a common route involves protecting a reactive hydroxyl group, saponifying an existing ester to create a free alcohol, and then coupling a new side chain to this position. nih.gov Through such targeted modifications, it is possible to design novel analogs of this compound with greater efficacy and a better safety profile.
Integration of Omics Technologies for Systems-Level Understanding
To fully grasp the biological impact of this compound, researchers are moving beyond single-target analyses to a systems-level perspective using "omics" technologies. nih.gov This holistic approach provides a comprehensive view of how the compound affects the entire cellular machinery. frontiersin.org
Transcriptomics: Measures changes in mRNA expression to reveal which genes and signaling pathways are activated or suppressed by the compound.
Proteomics: Analyzes the entire set of proteins in a cell to identify changes in protein expression and post-translational modifications, offering direct insight into the compound's targets and mechanisms.
Metabolomics: Studies the global profile of metabolites, providing a functional readout of the cell's physiological state in response to treatment. For example, targeted energy metabolomics can reveal how a compound affects cellular energy pathways like the TCA cycle. acs.org
By integrating data from these different omics layers, often in combination with network pharmacology, researchers can construct detailed models of the drug's mechanism of action. nih.gov This approach can identify the key regulatory nodes affected by this compound, uncover unexpected off-target effects, and discover potential biomarkers to predict treatment response.
Preclinical Development Considerations
Advancing this compound from a laboratory curiosity to a potential therapeutic agent requires navigating a rigorous preclinical development process. Key considerations for quassinoids include their pharmacokinetic and toxicological profiles.
Pharmacokinetic studies on related bruceines have shown that while they can be absorbed orally and intravenously, their bioavailability is often very low (less than 6%), which could limit their effectiveness. nih.gov A major contributing factor is the poor water solubility of many quassinoids. researchgate.net
To address these challenges, innovative drug delivery strategies are being explored. Encapsulating quassinoids in nanoparticle-based formulations has been shown to reduce host toxicity while maintaining potent antitumor activity in preclinical models. nih.govresearchgate.net
Toxicological studies are also critical. Preclinical assessments in animal models help to identify potential organ toxicities. For instance, the quassinoid ailanthone (B197834) was found to cause dose-dependent toxicity in the stomach and intestinal tissues of mice. mdpi.com Understanding these potential liabilities early in development is essential for determining a viable path forward for this compound.
Q & A
Q. What methodologies are recommended for isolating Methyl bruceanic acid A from Brucea antidysenterica?
this compound and its derivatives are typically isolated via solvent extraction followed by chromatographic techniques. Ethanol or methanol extracts of B. antidysenterica stems are fractionated using silica gel column chromatography, with elution gradients optimized for polarity (e.g., hexane/ethyl acetate mixtures). Further purification employs reversed-phase HPLC or ODS columns to resolve structurally similar quassinoids . Key challenges include distinguishing methyl esters from parent acids due to overlapping retention times, necessitating tandem mass spectrometry (LC-MS/MS) for verification .
Q. How can spectroscopic techniques resolve structural ambiguities in this compound?
Structural elucidation relies on NMR (¹H, ¹³C, 2D-COSY, HMBC) to identify core quassinoid features, such as the oxidized A-ring and esterified carboxyl groups. For example, the methyl ester moiety at C-15 is confirmed by a singlet proton signal at δ 3.65–3.70 ppm and a corresponding carbon resonance at δ 170–175 ppm in ¹³C NMR. Discrepancies in stereochemistry (e.g., undefined stereo centers in bruceanic acids) may require X-ray crystallography or computational modeling for resolution .
Q. What in vitro assays are used to evaluate the antitumor activity of this compound?
Standard cytotoxicity assays include:
- MTT/Proliferation assays against human carcinoma cell lines (e.g., HepG2, A549) at concentrations of 250–500 µg/mL, showing dose-dependent inhibition (42–56% at 250–500 µg/mL) .
- Apoptosis induction via flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays.
- Molecular docking against validated oncology targets (e.g., EGFR, Topoisomerase II), though limited 3D structural data for bruceanic acids may reduce docking accuracy .
Advanced Research Questions
Q. How do conflicting bioactivity results for this compound arise across studies?
Discrepancies often stem from:
- Source variability : Differences in plant subspecies, geographic origin, or extraction protocols alter metabolite profiles .
- Structural degradation : Methyl esters are prone to hydrolysis under acidic/alkaline conditions, reducing bioactivity. Stability studies (e.g., pH-dependent HPLC monitoring) are critical for reproducibility .
- Cell line specificity : Activity against leukemia (e.g., HL-60) may not translate to solid tumors due to differential membrane permeability or metabolic activation .
Q. What strategies address the lack of 3D structural data for this compound in computational studies?
When 3D SDF files are unavailable (e.g., due to undefined stereocenters), researchers can:
- Generate in silico conformers using software like Open Babel or Gaussian, constrained by experimental NMR/IR data.
- Perform homology modeling against structurally characterized quassinoids (e.g., brusatol) with >80% sequence similarity .
- Validate docking results with mutagenesis or SAR studies to confirm predicted binding interactions .
Q. How can SAR studies optimize the bioactivity of this compound derivatives?
Key approaches include:
- Esterification/alkylation : Modifying the C-15 carboxyl group to enhance lipophilicity and membrane permeability. For example, methyl esters show higher cytotoxicity than parent acids (IC₅₀ reduction by 30–50%) .
- Epoxidation : Introducing epoxy groups at C-1/C-2 increases electrophilicity, improving interaction with cellular nucleophiles (e.g., glutathione) .
- Glycosylation : Attaching sugar moieties to improve solubility and target specificity, though this may reduce cytotoxicity .
Q. What analytical techniques resolve co-eluting quassinoids in HPLC profiles?
- LC-MS/MS with MRM : Multiple reaction monitoring (e.g., m/z 450 → 320 for this compound) enhances selectivity.
- Chiral columns : Use of cellulose-based CSPs (Chiralpak AD-H) separates enantiomers with ΔRₜ > 1.5 min .
- Offline 2D-LC : Combining normal-phase and reversed-phase modes in orthogonal separations .
Data Contradictions and Validation
Q. Why do some studies report minimal binding affinity for this compound in molecular docking?
Low affinity (p-value < 0.05 vs. random compounds) may reflect:
- Incomplete conformational sampling : Rigid docking protocols underestimate flexibility of the triterpenoid backbone.
- Target mismatch : Quassinoids often act via non-specific mechanisms (e.g., ROS induction) rather than single-target inhibition .
- Validation bias : Use of inappropriate positive controls (e.g., synthetic kinase inhibitors) skews statistical comparisons .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
